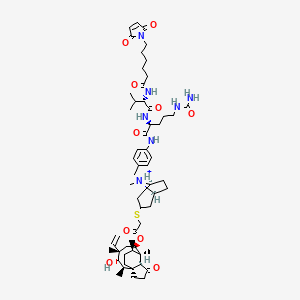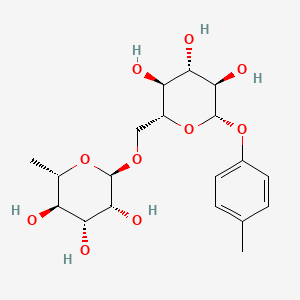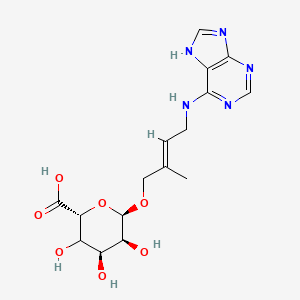
trans-Zeatin-O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Zeatin-O-beta-D-glucuronide: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in plant metabolism and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-beta-D-glucuronide typically involves the glucuronidation of trans-zeatin. This process can be catalyzed by enzymes such as UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. The reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trans-zeatin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms or plant cell cultures that express the necessary enzymes for glucuronidation. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
Chemical Reactions Analysis
Types of Reactions: trans-Zeatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: trans-Zeatin-O-beta-D-glucuronide is used in chemical research to study the synthesis and modification of cytokinins. It serves as a model compound for understanding the chemical properties and reactivity of glucuronidated cytokinins.
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly useful in studies of cell division, shoot and root growth, and leaf senescence .
Industry: In the agricultural industry, this compound is explored for its potential use in enhancing crop yield and improving plant health. It may be used as a plant growth regulator to promote cell division and growth in various crops.
Mechanism of Action
trans-Zeatin-O-beta-D-glucuronide exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular activity. This includes promoting cell division, shoot and root growth, and delaying leaf senescence .
Comparison with Similar Compounds
trans-Zeatin: The parent compound of trans-Zeatin-O-beta-D-glucuronide, known for its strong cytokinin activity.
cis-Zeatin: An isomer of trans-zeatin with weaker biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
trans-Zeatin-N-glucosides: Glucosylated derivatives of trans-zeatin with varying biological activities
Uniqueness: this compound is unique due to its glucuronidation, which can affect its solubility, stability, and biological activity. This modification may influence its transport and metabolism within plant cells, making it distinct from other cytokinin derivatives.
Properties
Molecular Formula |
C16H21N5O7 |
|---|---|
Molecular Weight |
395.37 g/mol |
IUPAC Name |
(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |
InChI Key |
SVCYESPMNBVMGC-FLRIIUJZSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


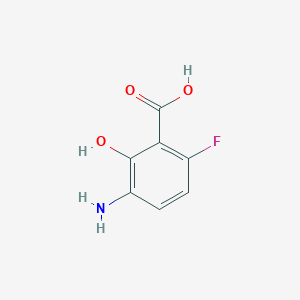
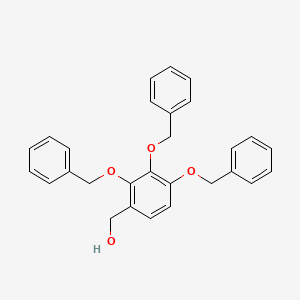
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
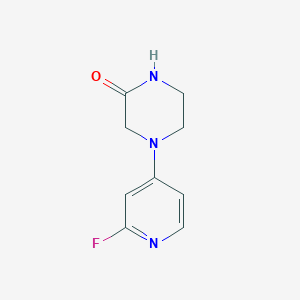
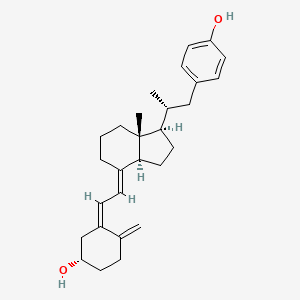
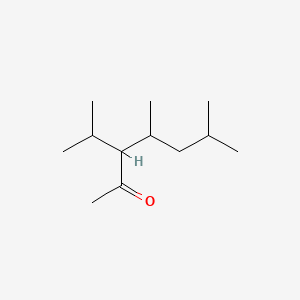
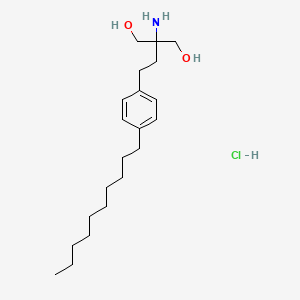
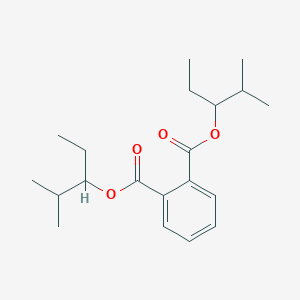

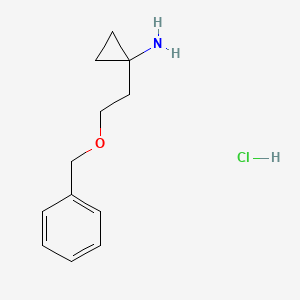

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
